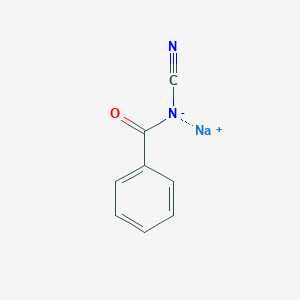N-Cyanobenzamide sodium salt
CAS No.:
Cat. No.: VC3283337
Molecular Formula: C8H5N2NaO
Molecular Weight: 168.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H5N2NaO |
|---|---|
| Molecular Weight | 168.13 g/mol |
| IUPAC Name | sodium;benzoyl(cyano)azanide |
| Standard InChI | InChI=1S/C8H6N2O.Na/c9-6-10-8(11)7-4-2-1-3-5-7;/h1-5H,(H,10,11);/q;+1/p-1 |
| Standard InChI Key | WLZLKZPBVSNXOE-UHFFFAOYSA-M |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)[N-]C#N.[Na+] |
Introduction
Chemical Identity and Structural Characteristics
N-Cyanobenzamide sodium salt (CAS RN: 67998-88-3) is the sodium salt of N-cyanobenzamide. Its chemical formula is C₈H₅N₂NaO, and it is also known by alternative names including Benzoylcyanamide sodium salt and Sodium benzoylcyanamide . The compound consists of a benzamide core structure with a cyano (-CN) group attached to the nitrogen of the amide functionality, and the acidic proton replaced by a sodium cation.
The parent compound, N-cyanobenzamide (CAS: 15150-25-1), has a molecular weight of 146.14600, while the sodium salt has a calculated molecular weight of approximately 168.13 (accounting for the replacement of a hydrogen atom with a sodium atom) . The structural characteristics of this compound provide it with unique chemical reactivity, particularly in reactions involving nucleophilic additions and coupling processes.
Structural Comparison with Related Compounds
When comparing N-Cyanobenzamide sodium salt with its parent compound and other related cyanamide derivatives, several structural features become apparent:
| Compound | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| N-Cyanobenzamide sodium salt | C₈H₅N₂NaO | ~168.13 | Benzamide core with cyano group; sodium counterion |
| N-Cyanobenzamide | C₈H₆N₂O | 146.14600 | Benzamide core with cyano group; protonated form |
| n-cyanoacetamide sodium salt | C₃H₃N₂NaO | 106.05800 | Acetamide core with cyano group; sodium counterion |
The presence of the benzene ring in N-Cyanobenzamide sodium salt, as opposed to the simpler n-cyanoacetamide sodium salt, contributes to different physical properties and reactivity patterns that make it suitable for specific synthetic applications .
Physical and Chemical Properties
While direct experimental data for N-Cyanobenzamide sodium salt is limited in the provided search results, we can infer some properties based on its parent compound and related structures.
Physical Properties
The parent compound, N-cyanobenzamide, has the following properties which provide insight into the potential characteristics of its sodium salt:
| Property | N-cyanobenzamide Value | Expected Difference in Sodium Salt |
|---|---|---|
| Density | 1.186 g/cm³ | Likely higher due to sodium ion |
| Boiling Point | 293.3°C at 760 mmHg | Likely higher (salt formation typically increases boiling point) |
| Melting Point | Not available | Likely elevated compared to parent compound |
| Flash Point | 131.2°C | Likely higher in salt form |
| LogP | 1.28838 | Lower (salts generally have reduced lipophilicity) |
| PSA | 52.89000 | Similar but influenced by ionic character |
As is characteristic of organic sodium salts, N-Cyanobenzamide sodium salt would be expected to exhibit increased water solubility compared to its parent compound due to the ionic nature of the sodium-oxygen interaction .
Chemical Reactivity
The chemical reactivity of N-Cyanobenzamide sodium salt stems from several functional groups:
-
The amide functionality provides potential for hydrolysis and condensation reactions
-
The cyano group offers sites for nucleophilic addition reactions
-
The sodium salt form provides enhanced reactivity in certain polar solvents, particularly protic solvents
The compound likely exhibits behavior similar to other cyanamide derivatives, with the sodium counterion enhancing nucleophilicity compared to the parent compound .
| Production Parameter | Optimal Conditions | Considerations |
|---|---|---|
| Solvent System | Aqueous with potential co-solvent | Methanol commonly used in related syntheses |
| Temperature Range | 30-60°C | Based on related nitrite salt reactions |
| pH Control | pH 7-9 for salt formation | Critical for successful conversion |
| Oxygen Exclusion | Inert atmosphere preferred | Prevents side reactions |
The search results suggest that for related compounds, "sodium nitrite is preferred because of its economy" and "the preferred solvent is an aqueous solution that is at least 50 percent by weight water and the remainder methanol" .
Applications and Uses
N-Cyanobenzamide sodium salt serves primarily as an intermediate in chemical synthesis, with applications spanning multiple industries.
Agrochemical Applications
As noted in the search results, N-Cyanobenzamide sodium salt serves as an intermediate in agrochemical synthesis . This likely includes:
-
Pesticide and herbicide development
-
Plant growth regulators
-
Crop protection chemicals
Technical Applications
The compound also finds use in technical products , which may encompass:
-
Specialty polymer additives
-
Photochemical applications, as suggested by the mention of related compounds in photochemical processes
-
Catalytic systems and process chemistry
Research Developments
Current research involving N-Cyanobenzamide sodium salt and related compounds reveals interesting photochemical and electrochemical applications.
Photochemical Applications
Research indicates that related cyanobenzamide compounds participate in photochemical reactions. According to search result :
"Under the same conditions, a more electron-deficient 4-cyanobenzamide substrate displayed a marginally improved quantum yield of 5.8% in the reaction to yield 4.2, reflecting that the destabilizing effect of the electron-withdrawing nitrile on the transient amidyl radical leads to a faster rate of cyclization."
This suggests potential applications in photocatalytic processes, where the cyano group significantly influences reaction kinetics and quantum efficiency.
Electrochemical Properties and Applications
The search results indicate that cyanobenzamide derivatives exhibit interesting electrochemical behavior:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume